

Application Notes and Protocols for Peptide P60 in Murine Cancer Models

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Compound of Interest

Compound Name: Peptide P60

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Introduction

Peptide P60 is a 15-amino acid synthetic peptide identified from a phage-displayed random peptide library.[1] It acts as a potent inhibitor of the Forkhead box P3 (FOXP3) transcription factor, a master regulator of regulatory T cells (Tregs).[1][2] By binding to FOXP3, P60 prevents its nuclear translocation and transcriptional activity, thereby impairing the immunosuppressive function of Tregs.[1][3] This mechanism enhances anti-tumor immune responses, making P60 a promising candidate for cancer immunotherapy, particularly in combination with other treatments like checkpoint inhibitors and cancer vaccines.[2][4] This document provides detailed application notes and experimental protocols for the use of **Peptide P60** in various murine cancer models.

Mechanism of Action

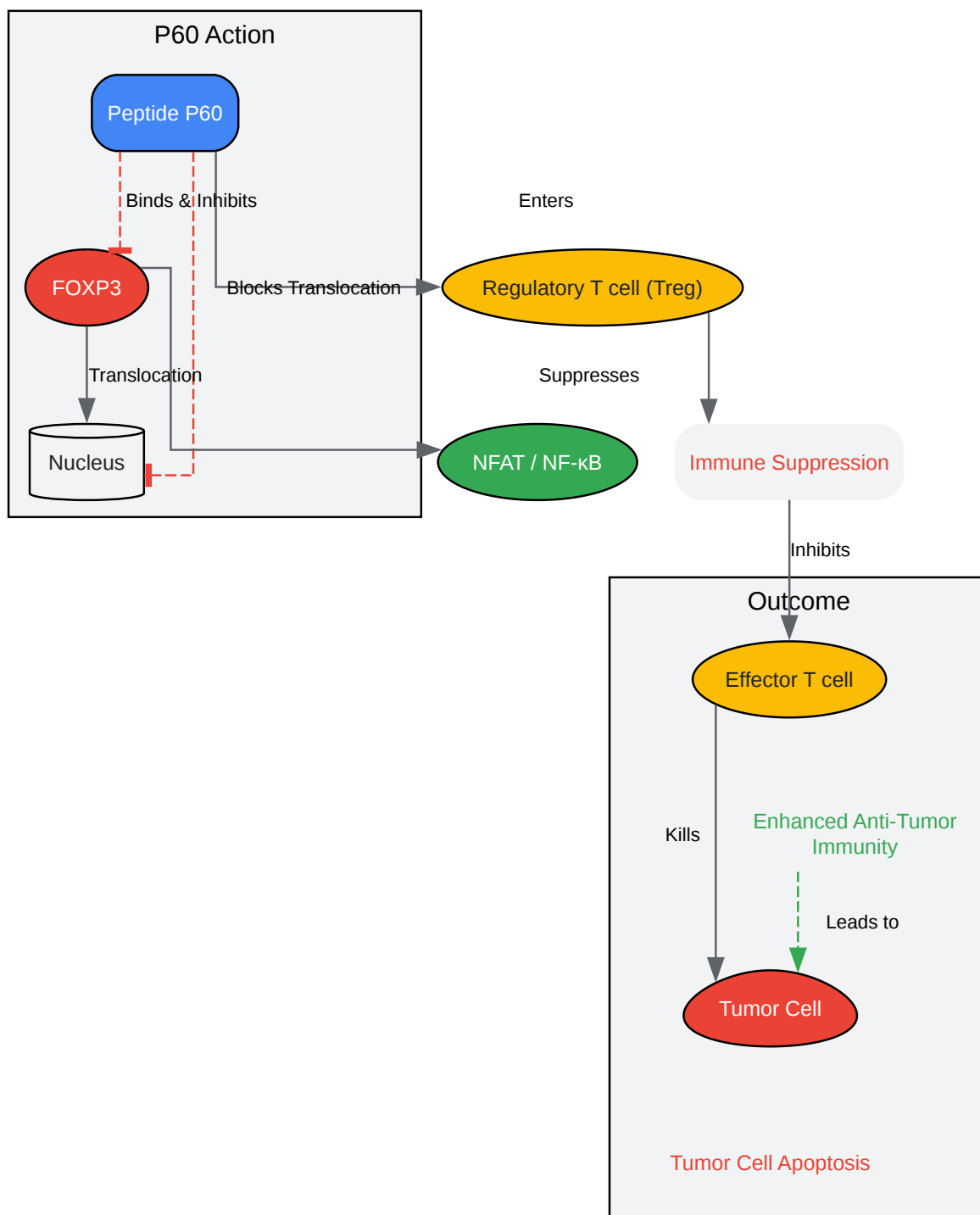
Peptide P60 exerts its anti-tumor effects primarily by inhibiting the function of regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. P60 enters the cell and binds to the intermediate region of the FOXP3 protein.[1][2] This interaction has two main consequences:

- **Inhibition of FOXP3 Nuclear Translocation:** P60 impairs the movement of FOXP3 into the nucleus, where it would normally act as a transcription factor.[1][3]

- Disruption of FOXP3 Dimerization and Co-factor Interaction: P60 inhibits the homodimerization of FOXP3 and its interaction with other transcription factors, such as NF- κ B, NFAT, and AML1.[\[1\]](#)[\[2\]](#)

The net effect of P60 is the suppression of Treg activity, leading to a more robust anti-tumor immune response driven by effector T cells, such as CD8+ cytotoxic T lymphocytes.[\[4\]](#)[\[5\]](#)

Peptide P60 Mechanism of Action

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Caption: **Peptide P60** inhibits FOXP3 in Tregs, boosting anti-tumor immunity.

Quantitative Data Summary

The efficacy of **Peptide P60** has been evaluated in various murine cancer models, both as a monotherapy and in combination with other immunotherapies. The following tables summarize the key quantitative findings.

Table 1: Efficacy of P60 and its Formulations in Murine Cancer Models

Cancer Model	Murine Strain	Treatment	Key Findings	Reference
Breast Cancer	N/A	Ad.P60 (intratumoral)	Significantly reduced tumor infiltration of Tregs, delayed tumor growth, and inhibited spontaneous lung metastases.	[5]
Colon Carcinoma (MC38)	C57BL/6	IL-P60 750 (liposomal P60)	Monotherapy induced total tumor regression in 40% of mice.	[4][6]
Colon Carcinoma (MC38)	C57BL/6	IL-P60 750 + anti-PD-1	Induced total tumor regression in 100% of mice.	[4][6]
Colon Carcinoma (CT26)	BALB/c	P60 + AH1 vaccine	Induced protection against tumor implantation.	[1][3]
Hepatocellular Carcinoma	C3H/HeN	P60 + dendritic cell vaccine	Synergistic tumor inhibition and prolonged survival.	[4]
Lung Carcinoma (LLCOVA)	C57BL/6	IL-P60 750	Demonstrated anti-tumor efficacy.	[6]

Table 2: Enhanced Potency of P60 Conjugates

P60 Formulation	Target	Fold-Increase in Potency (vs. unconjugated P60)	Key Observation	Reference
AptCD28-P60	CD28	~800-fold	Similar anti-tumor effect achieved with 625 pmol of chimera versus 500 nmol of P60.	[7]
IL-P60 750	CD25	10-20-fold	Allowed CD8+ T cell ex-vivo proliferation in the presence of Tregs at significantly lower doses.	[6]

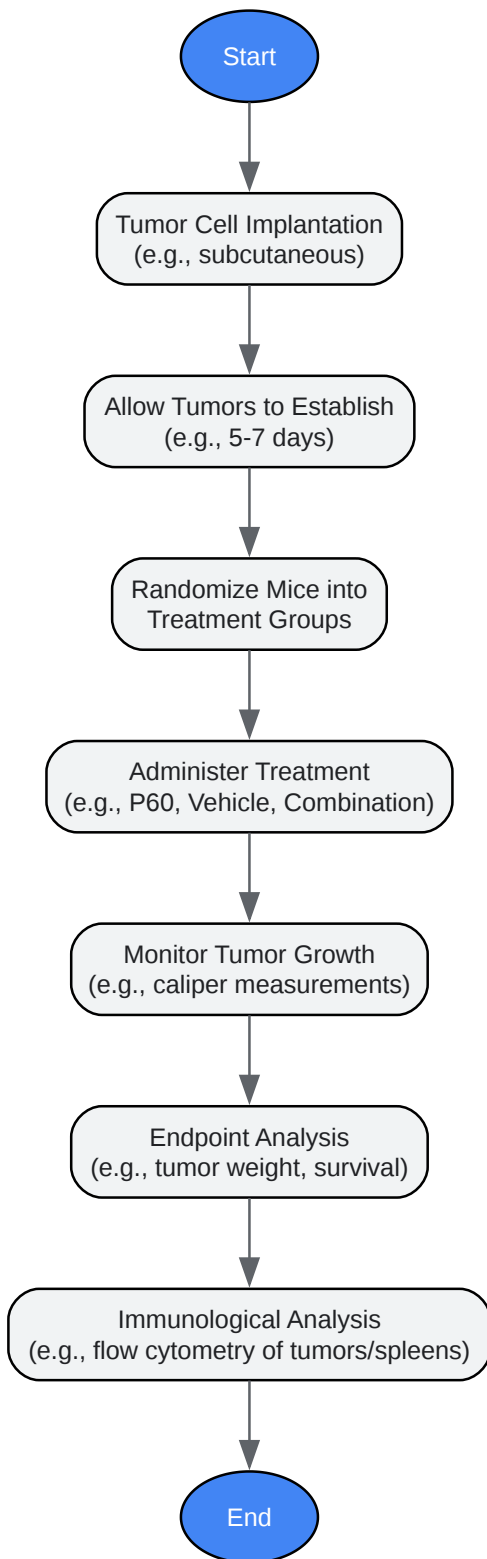
Experimental Protocols

This section provides detailed protocols for key experiments involving **Peptide P60** in murine cancer models.

In Vivo Murine Cancer Model Studies

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of **Peptide P60** in a subcutaneous murine cancer model.

In Vivo Efficacy Study Workflow



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Caption: Workflow for in vivo evaluation of **Peptide P60**'s anti-tumor efficacy.

Materials:

- **Peptide P60** (and modified versions, e.g., IL-P60)
- Control peptide (e.g., P301)
- Murine cancer cell line (e.g., MC38, CT26)
- Appropriate mouse strain (e.g., C57BL/6, BALB/c)
- Sterile PBS
- Calipers
- Syringes and needles

Procedure:

- **Cell Culture:** Culture the chosen murine cancer cell line under standard conditions.
- **Tumor Implantation:** Harvest and resuspend cancer cells in sterile PBS. Subcutaneously inject the cells (e.g., 1×10^6 cells) into the flank of the mice.
- **Tumor Growth and Randomization:** Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, P60, Combination Therapy).
- **Treatment Administration:**
 - **Systemic Delivery:** Administer P60 via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing regimens may vary, but daily administration is common for the unconjugated peptide due to its short half-life.[6] For liposomal formulations, the frequency may be reduced.
 - **Intratumoral Delivery:** For adenoviral vectors expressing P60 (Ad.P60), direct intratumoral injection is performed.[5]
- **Monitoring:** Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor body weight and overall health of the mice.

- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
- Analysis:
 - Excise tumors and measure their weight.
 - Process tumors and spleens for immunological analysis (see Protocol 4.2).
 - For survival studies, monitor mice until pre-defined endpoint criteria are met.

Flow Cytometry for Immune Cell Infiltration

This protocol is for analyzing the immune cell populations within the tumor microenvironment and spleen following P60 treatment.

Materials:

- Tumors and spleens from treated mice
- RPMI-1640 medium
- Collagenase D, DNase I
- Fetal Bovine Serum (FBS)
- ACK lysis buffer
- Cell strainers (70 μ m)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD25, -FOXP3)
- Fixation/Permeabilization buffer (for intracellular FOXP3 staining)
- Flow cytometer

Procedure:

- Tissue Processing:
 - Tumors: Mince tumors and digest in RPMI containing collagenase D and DNase I. Pass the cell suspension through a cell strainer.
 - Spleens: Mechanically dissociate spleens and pass through a cell strainer. Lyse red blood cells using ACK lysis buffer.
- Cell Staining:
 - Resuspend single-cell suspensions in FACS buffer (PBS with 2% FBS).
 - Block Fc receptors with anti-CD16/32.
 - Stain for surface markers (e.g., CD45, CD3, CD4, CD8, CD25) by incubating with antibody cocktails.
 - For intracellular FOXP3 staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain with anti-FOXP3 antibody.
- Data Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs [CD4+CD25+FOXP3+]).

In Vitro T Cell Proliferation Assay

This assay assesses the ability of P60 to inhibit Treg-mediated suppression of effector T cell proliferation.

Materials:

- Splenocytes from mice
- CD4+CD25+ Treg and CD8+ T cell isolation kits
- **Peptide P60**
- Anti-CD3 and anti-CD28 antibodies

- Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
- 96-well round-bottom plates

Procedure:

- Cell Isolation: Isolate Tregs (CD4+CD25+) and effector T cells (CD8+) from murine spleens using magnetic-activated cell sorting (MACS).
- Cell Labeling: Label effector T cells with a proliferation dye like CFSE.
- Co-culture: Co-culture labeled effector T cells with Tregs at various ratios (e.g., 1:1, 2:1, 4:1 effector:Treg).
- Stimulation and Treatment: Stimulate the co-cultures with plate-bound anti-CD3 and soluble anti-CD28 antibodies. Add **Peptide P60** or a control peptide at different concentrations.
- Proliferation Measurement:
 - CFSE: After 3-4 days, harvest cells and analyze CFSE dilution of the CD8+ T cell population by flow cytometry.
 - [3H]-thymidine: Add [3H]-thymidine for the last 18 hours of culture, then harvest cells and measure radioactive incorporation.
- Analysis: Determine the extent to which P60 restores effector T cell proliferation in the presence of Tregs.

Concluding Remarks

Peptide P60 is a valuable tool for investigating the role of Tregs in cancer immunology and for developing novel immunotherapeutic strategies. Its ability to functionally inhibit FOXP3 offers a targeted approach to overcoming immunosuppression in the tumor microenvironment. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **Peptide P60** in their murine cancer models. Further research into optimizing delivery systems and combination therapies will continue to enhance the therapeutic potential of this promising peptide.

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